Desfluoro Idelalisib
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Overview
Description
Desfluoro Idelalisib is a derivative of Idelalisib, a quinazolinone drug primarily used for the treatment of chronic lymphocytic leukemia. Idelalisib acts as a phosphoinositide 3-kinase inhibitor, specifically blocking the delta isoform of the enzyme phosphoinositide 3-kinase . This compound has garnered significant attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of Desfluoro Idelalisib involves several key steps. The process begins with the preparation of a nitro intermediate, which is then reduced to form a diamide. This diamide undergoes cyclisation to yield the final product . The reaction conditions are carefully controlled to ensure high chemical and chiral purities, as well as good yields . Industrial production methods have been optimized to scale up this process, demonstrating its feasibility on a larger scale .
Chemical Reactions Analysis
Desfluoro Idelalisib undergoes various chemical reactions, including reduction, cyclisation, and substitution. Common reagents used in these reactions include nitro compounds, diamides, and cyclisation agents . The major products formed from these reactions are quinazolinone derivatives, which exhibit significant therapeutic activities .
Scientific Research Applications
Desfluoro Idelalisib has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying quinazolinone derivatives and their synthesis . In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of chronic lymphocytic leukemia . The compound’s ability to inhibit phosphoinositide 3-kinase makes it a valuable tool for studying cell signaling pathways and their role in cancer .
Mechanism of Action
Desfluoro Idelalisib exerts its effects by specifically inhibiting the delta isoform of the enzyme phosphoinositide 3-kinase . This enzyme is involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting this enzyme, this compound induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor signaling and C-X-C chemokine receptors type 5 and type 4 signaling . These pathways are involved in the trafficking and homing of B-cells to the lymph nodes and bone marrow .
Comparison with Similar Compounds
Desfluoro Idelalisib is unique compared to other similar compounds due to its specific inhibition of the delta isoform of phosphoinositide 3-kinase . Similar compounds include Idelalisib, Duvelisib, and Copanlisib, all of which are FDA-approved drugs used to treat relapsed or refractory chronic lymphocytic leukemia . this compound’s unique chemical structure and specific inhibition profile make it a valuable addition to the arsenal of therapeutic agents targeting phosphoinositide 3-kinase .
Properties
Molecular Formula |
C22H19N7O |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C22H19N7O/c1-2-16(27-20-18-19(24-12-23-18)25-13-26-20)21-28-17-11-7-6-10-15(17)22(30)29(21)14-8-4-3-5-9-14/h3-13,16H,2H2,1H3,(H2,23,24,25,26,27)/t16-/m0/s1 |
InChI Key |
ROIASNIEFPZNJL-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
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